Rosuvastatin Anhydro Lactone is a derivative of Rosuvastatin, a third-generation statin widely used for managing cholesterol levels and preventing cardiovascular diseases. Statins function primarily as inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The molecular formula for Rosuvastatin Anhydro Lactone is with a molecular weight of approximately 463.52 g/mol .
The synthesis of Rosuvastatin Anhydro Lactone can be achieved through several methods, with one notable approach involving the Wittig reaction. This method utilizes phosphonium salts and aldehydes to form alkenes, which are then converted into the lactone structure. The key steps in this synthesis include:
This synthetic route is noted for being environmentally friendly, as it avoids heavy metals and minimizes waste production, making it suitable for industrial-scale applications .
The molecular structure of Rosuvastatin Anhydro Lactone features a complex arrangement that includes a pyrimidine ring, a fluorophenyl group, and various functional groups contributing to its pharmacological activity. The structural formula can be represented as follows:
The presence of these groups is critical for the compound's efficacy as a statin .
Rosuvastatin Anhydro Lactone can participate in various chemical reactions typical of lactones and statins:
These reactions are essential for modifying the compound for research or therapeutic purposes .
Rosuvastatin Anhydro Lactone exerts its pharmacological effects primarily through inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This mechanism involves:
This action helps reduce the risk of atherosclerosis and cardiovascular events associated with high cholesterol levels .
These properties are crucial for formulation development in pharmaceutical applications .
Rosuvastatin Anhydro Lactone is primarily utilized in:
The compound's efficacy makes it an important subject of study in both clinical settings and pharmaceutical development .
Rosuvastatin Anhydro Lactone (CAS# 1246665-85-9) is a degradation product and impurity of the cholesterol-lowering drug rosuvastatin calcium. Its molecular formula is C₂₂H₂₄FN₃O₄S, with a molecular weight of 445.51 g/mol. The compound features a characteristic dihydropyranone ring formed through intramolecular lactonization and subsequent dehydration. The IUPAC name is (S,E)-N-(4-(4-fluorophenyl)-6-isopropyl-5-(2-(6-oxo-3,6-dihydro-2H-pyran-2-yl)vinyl)pyrimidin-2-yl)-N-methylmethanesulfonamide [4] [10]. Key structural elements include:
The compound exists as a yellow solid at room temperature and exhibits limited solubility in aqueous systems but improved solubility in organic solvents like dichloromethane and methanol [4] [10].
Stereochemistry significantly influences the identity and behavior of Rosuvastatin Anhydro Lactone. The parent rosuvastatin molecule contains two chiral centers (3R,5S), but lactonization and dehydration alter the stereochemical environment. The dihydropyranone ring introduces a new chiral center at the former carboxylate carbon (now the lactone carbonyl), leading to distinct epimers:
These epimers exhibit distinct chromatographic behaviors and may form under different stress conditions. The (E)-configuration of the vinyl bridge is preserved in both isomers, but the lactone ring's stereochemistry influences three-dimensional orientation and potentially, crystallization tendencies [6] [7].
Rosuvastatin Anhydro Lactone is structurally related to rosuvastatin calcium (CAS# 147098-20-2) through dehydration and lactonization pathways. Rosuvastatin calcium, the pharmacologically active form, is a hemicalcium salt with the chemical name bis[(3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid] [2] [9]. The transformation occurs via:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: